molecular formula C6H14ClN B1475059 N,3-Dimethylcyclobutanamine hydrochloride CAS No. 1445951-89-2

N,3-Dimethylcyclobutanamine hydrochloride

Cat. No. B1475059
CAS RN: 1445951-89-2
M. Wt: 135.63 g/mol
InChI Key: XNIFCXUKUXTKIR-UHFFFAOYSA-N
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Description

N,3-Dimethylcyclobutanamine hydrochloride, also known as DMCA-HCl, is a chemical compound that has been found to have various biological and pharmacological properties. It is a cyclic amine that contains a cyclobutane ring and two methyl groups attached to the nitrogen atom. DMCA-HCl has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Scientific Research Applications

Chromatographic Analysis

Research on the chromatographic behavior of compounds such as aminostigmine and fluoracizine, which are structurally related to N,3-Dimethylcyclobutanamine hydrochloride, highlights the importance of High-Performance Liquid Chromatography (HPLC) in analyzing the behavior of chemical compounds. These studies are crucial for developing quantitative analyses of drugs and understanding their interactions when administered jointly (Bobrov et al., 2000).

Synthesis and Medicinal Chemistry

The synthesis of protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry, as reported by Mohammad et al. (2020), underscores the relevance of cyclobutanone derivatives in the development of inhibitors for enzymes like hydrolases. Such research demonstrates the potential of cyclobutanamine derivatives in medicinal chemistry and drug design (Mohammad et al., 2020).

Material Science and Coatings

Studies on compounds like N,N′-dimethyl-N,N′-dicyclohexylsuccinamide for the separation and recovery of metals highlight the role of chemical compounds in material science, particularly in metal recovery processes. Such research indicates potential applications of N,3-Dimethylcyclobutanamine hydrochloride in material coatings or as a component in material science applications (Costa et al., 2018).

Antimicrobial Coatings

The development of antimicrobial coatings using quaternary ammonium salts and N-halamines, as studied by Liu et al. (2013), provides insights into the potential use of N,3-Dimethylcyclobutanamine hydrochloride in creating antimicrobial surfaces. Such applications are critical in healthcare, food industry, and other sectors requiring sterile environments (Liu et al., 2013).

Safety and Hazards

While specific safety and hazard information for “N,3-Dimethylcyclobutanamine hydrochloride” is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The future directions of “N,3-Dimethylcyclobutanamine hydrochloride” are not clear as it is primarily used for research purposes .

properties

IUPAC Name

N,3-dimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(4-5)7-2;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFCXUKUXTKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-Dimethylcyclobutanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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